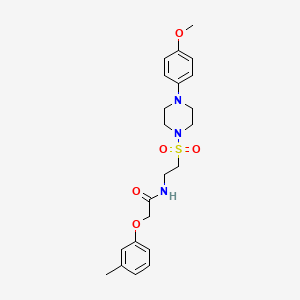

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Description

Historical Context of Piperazine-Based Pharmacophores in Medicinal Chemistry

The piperazine nucleus has established itself as one of the most privileged structural motifs in pharmaceutical chemistry, with its therapeutic journey beginning in the 19th century when it was first employed in the treatment of gout disease. The historical significance of piperazine-based compounds extends beyond their initial therapeutic applications, as they have evolved to become fundamental building blocks in modern drug discovery. Piperazine was originally named due to its chemical similarity with piperidine, which forms part of the piperine structure isolated from the black pepper plant (Piper nigrum), and this nomenclature reflects the systematic approach to heterocyclic chemistry that emerged during the early development of organic medicinal chemistry. The six-membered heterocyclic compound, with the chemical formula C₄H₁₀N₂, contains two reactive secondary amine groups at the first and fourth positions, providing versatile sites for chemical modification and functionalization.

The evolution of piperazine-based therapeutics gained significant momentum in the early 20th century when numerous researchers began synthesizing piperazine and substituted piperazine molecules, recognizing their potential as important pharmacophores. This period marked the beginning of systematic structure-activity relationship studies that would eventually lead to the development of numerous marketed drugs spanning multiple therapeutic categories. The historical progression demonstrates a clear trajectory from simple piperazine derivatives to complex, multi-substituted analogs designed for specific therapeutic targets. Statistical analysis of pharmaceutical substructures has revealed that piperazine ranks as the third most frequently used nitrogen-containing heterocycle in pharmaceutical small molecule drugs, positioned directly behind piperidine and pyridine in terms of prevalence.

The historical impact of piperazine-based compounds is perhaps best illustrated by their extensive representation among commercially successful pharmaceuticals. Table 1 presents a comprehensive overview of major commercialized drugs containing the piperazine moiety across various therapeutic applications:

| Drug Category | Representative Compounds | Primary Activity | Commercial Significance |

|---|---|---|---|

| Antibiotic | Gatifloxacin, Norfloxacin, Ofloxacin | Bacterial DNA gyrase inhibition | Second to sixth generation antibiotics |

| Antipsychotic | Quetiapine, Aripiprazole, Ziprasidone | Dopamine/serotonin receptor modulation | Top 100 best-selling pharmaceuticals |

| Anticancer | Imatinib, Dasatinib | Tyrosine kinase inhibition | Breakthrough cancer therapies |

| Antidepressant | Mirtazapine, Vilazodone | Serotonin receptor modulation | Major depressive disorder treatment |

| Antidiabetic | Sitagliptin | Dipeptidyl peptidase-4 inhibition | Diabetes mellitus management |

This historical foundation established the framework for understanding how structural modifications to the piperazine core can dramatically alter pharmacological profiles, setting the stage for the development of highly specialized compounds like this compound.

Structural Uniqueness and Nomenclature Rationale

The structural architecture of this compound exemplifies sophisticated molecular design principles that leverage multiple pharmacophoric elements within a single molecular framework. The compound's nomenclature reflects the systematic International Union of Pure and Applied Chemistry approach to naming complex organic molecules, where each structural component is methodically identified and positioned to provide unambiguous molecular identification. The systematic name begins with the terminal acetamide functionality, progresses through the meta-tolyloxy substituent, traverses the ethyl linker, encompasses the sulfonyl bridge, and culminates with the methoxyphenyl-substituted piperazine core, creating a nomenclature that precisely maps the molecular connectivity.

The piperazine core structure provides exceptional versatility as a pharmaceutical scaffold due to its ability to adopt multiple conformations while maintaining favorable pharmacokinetic properties. The six-membered heterocyclic ring with two opposing nitrogen atoms creates a framework that offers significant polar surface area, structural rigidity, and both hydrogen-bond acceptors and donors, characteristics that frequently translate to enhanced target affinity, specificity, water solubility, and improved absorption, distribution, metabolism, and excretion properties. In this compound, the N-4 position of the piperazine ring bears a 4-methoxyphenyl substituent, a modification known to influence both lipophilicity and receptor binding characteristics.

The sulfonyl functional group serves as a critical structural element that bridges the piperazine core to the extended molecular framework. Sulfonyl groups are recognized for their ability to participate in hydrogen bonding interactions while maintaining chemical stability under physiological conditions. The presence of the sulfonyl bridge in this compound creates a rigid connection that may constrain molecular flexibility, potentially enhancing binding selectivity to specific protein targets. The ethyl spacer between the sulfonyl group and the acetamide moiety provides optimal geometric positioning for receptor interactions while maintaining sufficient flexibility for induced-fit binding mechanisms.

The meta-tolyloxy substituent on the acetamide terminus introduces additional pharmacophoric complexity through its aromatic character and specific substitution pattern. The meta-positioning of the methyl group on the phenoxy ring creates a distinct electronic and steric environment that differs significantly from ortho- or para-substituted analogs, potentially conferring unique binding properties. This structural arrangement demonstrates the sophisticated approach to modern drug design, where multiple pharmacophoric elements are carefully positioned to optimize target interactions while minimizing off-target effects.

Significance in Contemporary Neuropharmacology Research

Contemporary neuropharmacology research has increasingly focused on piperazine-based compounds due to their demonstrated efficacy in modulating key neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This compound represents a sophisticated approach to neuropharmacological intervention, designed to interact selectively with specific receptor subtypes while minimizing unwanted side effects associated with broader receptor activation. The compound's structural features suggest potential interactions with dopamine receptor subtypes, particularly the dopamine D4 receptor, which has emerged as a critical target in both psychiatric disorders and novel oncological applications.

Recent research has demonstrated that piperazine-based compounds can achieve remarkable selectivity for dopamine D4 receptors over other dopamine receptor subtypes, with some analogs showing selectivity ratios exceeding 8000-fold for D4 over D2 receptors and 3700-fold for D4 over D3 receptors. This level of selectivity represents a significant advancement in neuropharmacology, as it potentially allows for therapeutic intervention without the motor side effects commonly associated with broader dopamine receptor antagonism. The structural characteristics of this compound, particularly the methoxyphenyl substitution pattern and the extended molecular framework, position it within this class of highly selective compounds.

The significance of such compounds extends beyond traditional neuropsychiatric applications, as recent discoveries have revealed unexpected roles for dopamine D4 receptors in cancer biology, particularly in glioblastoma. Studies have shown that highly selective dopamine D4 receptor ligands can induce decreased viability in glioblastoma cell lines and primary glioblastoma stem cells, with maximal efficacy achieved at micromolar concentrations. This dual therapeutic potential exemplifies the evolving understanding of neurotransmitter receptor roles beyond the central nervous system and highlights the importance of developing structurally sophisticated compounds capable of precise molecular interactions.

The contemporary relevance of piperazine-based neuropharmacological agents is further emphasized by the recent approval patterns of pharmaceutical compounds. Analysis of United States Food and Drug Administration approvals from 2012 to 2023 revealed that 36 drugs possessed piperazine ring systems, with 15 compounds falling within the anticancer category, demonstrating the continued therapeutic importance of this structural class. The cytochrome P450 3A4 enzyme system was identified as the primary metabolic pathway for these compounds, with most undergoing fecal excretion, pharmacokinetic characteristics that influence both therapeutic efficacy and clinical management considerations.

Modern neuropharmacology research has also revealed the importance of biased signaling in piperazine-based compounds, where ligands can selectively activate specific intracellular signaling pathways while blocking others. Some piperazine derivatives have been identified as biased ligands that partially activate dopamine D4 receptor Gi/Go-protein signaling while simultaneously blocking β-arrestin recruitment, creating unique pharmacological profiles that may offer therapeutic advantages over traditional full agonists or antagonists. This mechanistic sophistication represents the cutting edge of contemporary drug development and positions compounds like this compound at the forefront of precision neuropharmacology.

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-18-4-3-5-21(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-8-20(29-2)9-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMHQWRSUROWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-(m-tolyloxy)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted sulfonamide derivatives.

Applications De Recherche Scientifique

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Pharmaceuticals: It is investigated for its potential use in the development of new drugs, particularly for conditions that involve inflammation, pain, or microbial infections.

Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperazine ring and methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural features—piperazine, sulfonyl, and acetamide groups—are shared with several analogs in the evidence. Below is a comparative analysis of its pharmacophore against similar compounds:

Notes:

- Molecular weights marked with () are calculated due to lack of explicit data in evidence.

- The m-tolyloxy group is shared with Ev5, but the latter lacks the sulfonyl moiety, suggesting divergent biological pathways .

- Thiazole-containing analogs (Ev1) show MMP inhibition, implying the target compound may share similar enzymatic targets .

Key Findings from Research

Sulfonyl Role : Sulfonyl groups improve metabolic stability and membrane permeability. Ethyl-linked sulfonyl (target) may offer greater conformational flexibility than rigid tosyl-piperazine bonds (Ev14) .

Acetamide Modifications : m-Tolyloxy (target) and benzothiazolyl (Ev10) substituents contribute to hydrophobic interactions, critical for binding to hydrophobic enzyme pockets or receptors .

Activité Biologique

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound belonging to the class of piperazine derivatives. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 454.0 g/mol. Its structure features a piperazine ring, a sulfonyl group, and an aromatic moiety, which are critical for its biological functions.

As an acetylcholinesterase inhibitor , this compound interacts with the active site of the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This mechanism is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic activity can ameliorate cognitive deficits .

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit potent anticholinesterase activity. In vitro studies have shown effective inhibition against acetylcholinesterase, suggesting potential therapeutic applications in treating Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that piperazine derivatives possess significant antibacterial and antifungal activities. The presence of the sulfonamide group enhances these properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The mechanism may involve the modulation of inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.